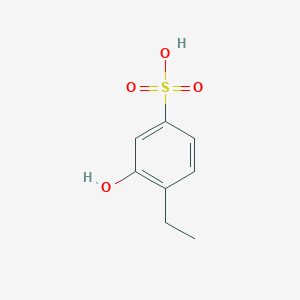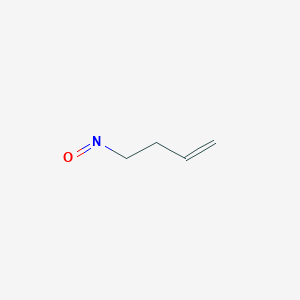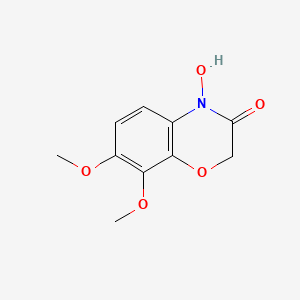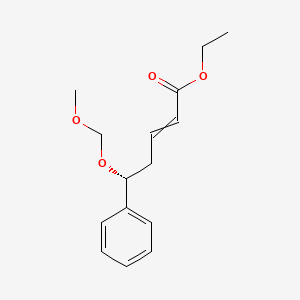
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound that features a sulfonyl group attached to a dimethylbenzene ring, with a hexenone chain
準備方法
Synthetic Routes and Reaction Conditions
The process begins with the sulfonylation of 2,5-dimethylbenzene using sulfonyl chloride under acidic conditions to form 2,5-dimethylbenzene-1-sulfonyl chloride . This intermediate is then reacted with hex-5-en-2-one under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The hexenone chain may also play a role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
Uniqueness
1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
特性
CAS番号 |
923002-01-1 |
|---|---|
分子式 |
C14H18O3S |
分子量 |
266.36 g/mol |
IUPAC名 |
1-(2,5-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H18O3S/c1-4-5-6-13(15)10-18(16,17)14-9-11(2)7-8-12(14)3/h4,7-9H,1,5-6,10H2,2-3H3 |
InChIキー |
NGHQDDNUWVHKMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC(=O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)

silane](/img/structure/B14188542.png)


![[(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14188563.png)

![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)
